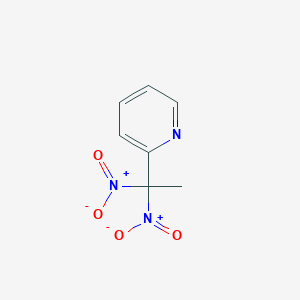
2-(1,1-Dinitroethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Dinitroethyl)pyridine, commonly known as DNP, is a chemical compound that has been widely studied for its potential applications in scientific research. DNP is a yellow crystalline solid that is soluble in organic solvents and has a distinctive odor. In
Wissenschaftliche Forschungsanwendungen
DNP has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a role in many physiological processes, but can also cause damage to cells and tissues. DNP has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using fluorescence microscopy.
Wirkmechanismus
The mechanism of action of DNP as a fluorescent probe for ROS involves the reaction of DNP with ROS, which results in the formation of a highly fluorescent product. The fluorescence signal produced by DNP is proportional to the amount of ROS present in the sample.
Biochemische Und Physiologische Effekte
DNP has been shown to have low toxicity and does not appear to have any significant effects on cell viability or morphology. However, it is important to note that DNP is a nitroaromatic compound, which can be toxic and potentially mutagenic. Therefore, appropriate safety precautions should be taken when handling DNP.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DNP as a fluorescent probe for ROS is its high selectivity and sensitivity. DNP has been shown to detect ROS in a variety of cell types and tissues, making it a versatile tool for studying oxidative stress. However, one limitation of using DNP is its potential toxicity and mutagenicity. Therefore, it is important to use appropriate safety precautions when handling DNP.
Zukünftige Richtungen
There are several potential future directions for research involving DNP. One area of interest is the development of new fluorescent probes based on the structure of DNP, which may have improved selectivity and sensitivity for detecting ROS. Another area of interest is the use of DNP in combination with other fluorescent probes to study multiple signaling pathways simultaneously. Additionally, further studies are needed to fully understand the potential toxicity and mutagenicity of DNP, as well as its potential applications in other areas of scientific research.
In conclusion, 2-(1,1-Dinitroethyl)pyridine has many potential applications in scientific research, particularly as a fluorescent probe for detecting reactive oxygen species. While there are some limitations to using DNP, its high selectivity and sensitivity make it a valuable tool for studying oxidative stress in cells and tissues. Future research will continue to explore the potential of DNP and other fluorescent probes for studying complex biological processes.
Synthesemethoden
The synthesis of DNP involves the reaction of 2-bromopyridine with sodium nitrite and nitric acid. The resulting product is then treated with sodium hydroxide to yield DNP. The purity of DNP can be improved through recrystallization from organic solvents.
Eigenschaften
CAS-Nummer |
145964-17-6 |
|---|---|
Produktname |
2-(1,1-Dinitroethyl)pyridine |
Molekularformel |
C7H7N3O4 |
Molekulargewicht |
197.15 g/mol |
IUPAC-Name |
2-(1,1-dinitroethyl)pyridine |
InChI |
InChI=1S/C7H7N3O4/c1-7(9(11)12,10(13)14)6-4-2-3-5-8-6/h2-5H,1H3 |
InChI-Schlüssel |
ALOCTMIQBFJEHF-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=N1)([N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC(C1=CC=CC=N1)([N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
Pyridine, 2-(1,1-dinitroethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



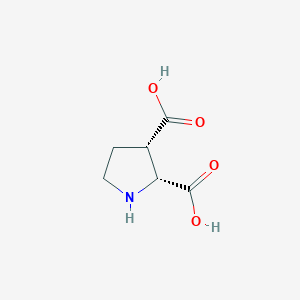
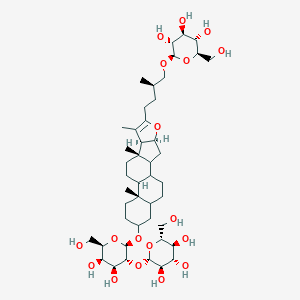
![1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B132565.png)
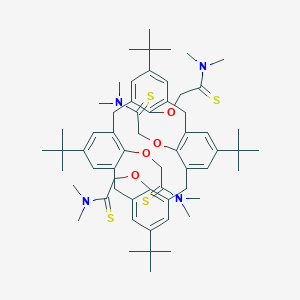
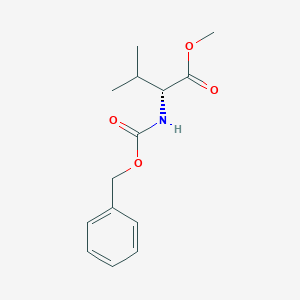
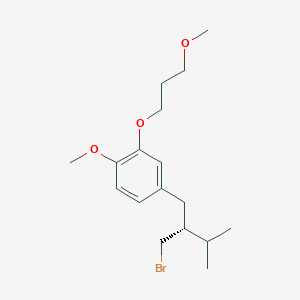
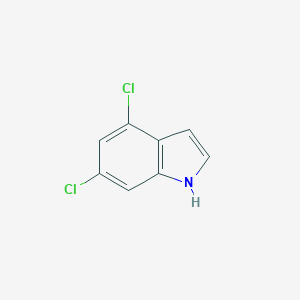
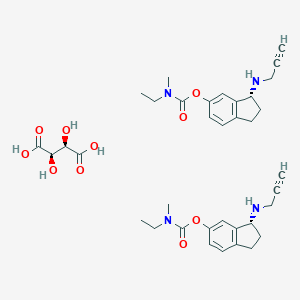
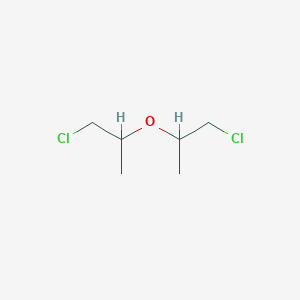
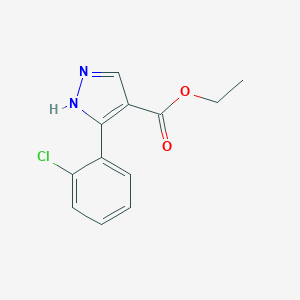
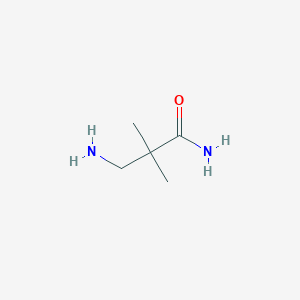
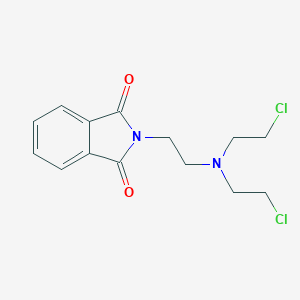
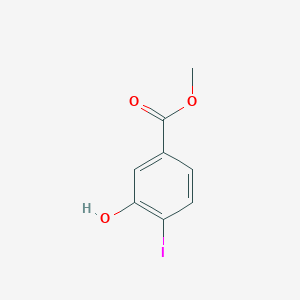
![(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B132598.png)